molecular formula C6H7N3O B2920230 (2E)-3-(1H-imidazol-2-yl)prop-2-enamide CAS No. 1000568-69-3

(2E)-3-(1H-imidazol-2-yl)prop-2-enamide

Cat. No. B2920230
CAS RN: 1000568-69-3
M. Wt: 137.142
InChI Key: PCLRNQYQHPROMR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-(1H-imidazol-2-yl)prop-2-enamide” is a chemical compound with the CAS Number: 1000568-69-3 . Its molecular formula is C6H7N3O and it has a molecular weight of 137.1393 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The study by Bhat et al. (2019) showcases the synthesis and characterization of novel Biginelli dihydropyrimidinone derivatives containing an imidazole moiety. This research highlights a simple and efficient method for synthesizing these compounds, which could be pivotal for future drug discovery and material science applications (Bhat et al., 2019).

Enhancing Cellular Uptake for Therapeutic Applications

Meier, Montgomery, and Dervan (2012) discuss modifications to pyrrole-imidazole (Py–Im) hairpin polyamides, demonstrating a potential to significantly increase their biological activity by enhancing cellular and nuclear uptake. This research is crucial for the development of molecular probes or therapeutic agents targeting specific DNA sequences (Meier, D. C. Montgomery, P. Dervan, 2012).

Copper-Mediated Aerobic Oxidative Synthesis

Zhou et al. (2016) detail a copper-mediated method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides. This work contributes to the field of organic synthesis by providing a novel route to synthesize structurally complex molecules under mild conditions, expanding the toolkit available for chemists (Zhou et al., 2016).

Corrosion Inhibition Studies

The research by Cruz et al. (2004) evaluates the corrosion inhibition efficiency of imidazoline derivatives, including (2E)-3-(1H-imidazol-2-yl)prop-2-enamide, in acid media. This study is important for understanding the chemical's application in preventing metal corrosion, which has implications for industrial processes and longevity of metal-based structures (Cruz et al., 2004).

properties

IUPAC Name

(E)-3-(1H-imidazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5(10)1-2-6-8-3-4-9-6/h1-4H,(H2,7,10)(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLRNQYQHPROMR-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1H-imidazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.